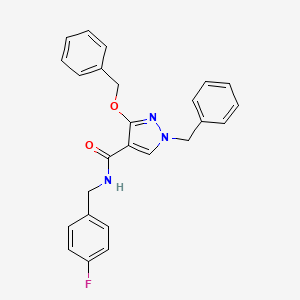

1-benzyl-3-(benzyloxy)-N-(4-fluorobenzyl)-1H-pyrazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

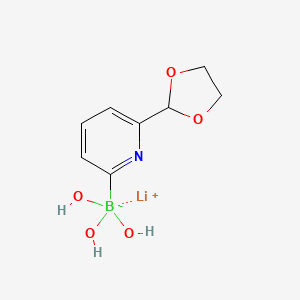

Synthesis Analysis

The synthesis of pyrazole derivatives, including structures similar to "1-benzyl-3-(benzyloxy)-N-(4-fluorobenzyl)-1H-pyrazole-4-carboxamide," often involves cyclization reactions of hydrazones with diketones or β-dicarbonyl compounds. In a related study, fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines were synthesized through high-temperature cyclization, demonstrating the versatility of pyrazole synthesis methods (Eleev et al., 2015).

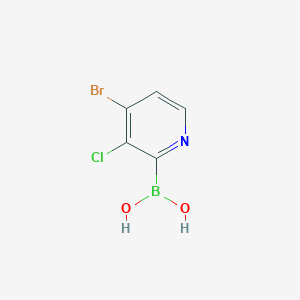

Molecular Structure Analysis

Pyrazole derivatives' molecular structures are characterized by their planar configuration and conjugated system, which contribute to their biological activities. Crystal structure studies of similar compounds provide insights into their molecular conformation, intermolecular hydrogen bonding, and crystal packing, which are crucial for understanding their chemical behavior and interactions (Kumara et al., 2018).

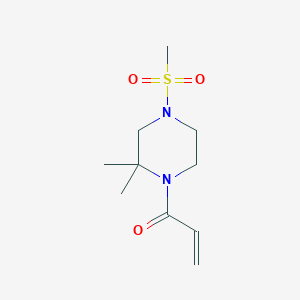

Applications De Recherche Scientifique

Synthesis and Characterization

- Pyrazole derivatives have been synthesized and characterized through experimental and theoretical studies, highlighting the potential for functionalization and modification of pyrazole compounds for various applications. For instance, the synthesis of fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines demonstrates the methodology for introducing fluoro groups into pyrazole compounds, potentially enhancing their biological activity (Eleev et al., 2015).

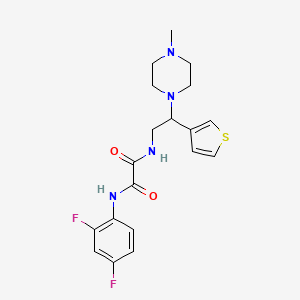

Herbicidal Activity

- Novel pyrazole-4-carboxamide derivatives have been synthesized and evaluated for their herbicidal activity against various weeds. The substitution pattern on the pyrazole ring, particularly with benzyloxy groups substituted with electron-withdrawing groups, has been found to significantly enhance herbicidal activity. This indicates the potential of pyrazole derivatives in the development of new herbicides (Ohno et al., 2004).

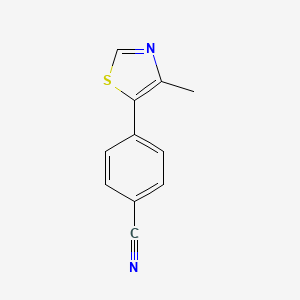

Antibacterial and Antituberculosis Activity

- Pyrazole derivatives have been designed and synthesized with potential antibacterial and antituberculosis activities. For example, thiazole-aminopiperidine hybrid analogues showed promising activity against Mycobacterium tuberculosis, highlighting the therapeutic potential of pyrazole compounds in treating infectious diseases (Jeankumar et al., 2013).

Luminescent Supramolecular Liquid Crystals

- Pyrazole units have been incorporated into supramolecular liquid crystals displaying luminescent properties. This unique combination of self-assembling and luminescent features offers new opportunities for the development of materials with potential applications in displays and optical devices (Moyano et al., 2013).

Propriétés

IUPAC Name |

1-benzyl-N-[(4-fluorophenyl)methyl]-3-phenylmethoxypyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22FN3O2/c26-22-13-11-19(12-14-22)15-27-24(30)23-17-29(16-20-7-3-1-4-8-20)28-25(23)31-18-21-9-5-2-6-10-21/h1-14,17H,15-16,18H2,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZAASIKNYSSNMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C(=N2)OCC3=CC=CC=C3)C(=O)NCC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B2481057.png)

![N-[4,5-dimethyl-3-[(4-methylpiperazin-1-yl)-pyridin-2-ylmethyl]thiophen-2-yl]furan-2-carboxamide](/img/structure/B2481058.png)

![N-(2,6-dimethylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2481061.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2481064.png)

![N-(4-ethoxyphenyl)-2-(2-ethyl-6-(4-methylbenzyl)-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2481065.png)

![2-[1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2481066.png)

![Morpholin-4-yl-[3-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]pyrrolidin-1-yl]methanone](/img/structure/B2481075.png)